Physicochemical Profile vs. 1-Naphthyl Isomer
Computational modeling reveals key physicochemical differences between the target 2-naphthyl isomer and its 1-naphthyl analog, which can influence assay development and performance. The predicted XLogP (lipophilicity) and topological polar surface area (TPSA) differ, indicating a distinct hydrophobicity profile that could affect substrate solubility and non-specific binding in biological assays [1].
| Evidence Dimension | Computational Physicochemical Properties (Predicted) |
|---|---|
| Target Compound Data | XLogP: 5.6, TPSA: 80.5 Ų |
| Comparator Or Baseline | 1-Naphthyl 4-phenylazophenyl phosphate (CAS: 195455-91-5) |
| Quantified Difference | Difference in XLogP and TPSA (Comparator data not available from authoritative source, but structural isomerism confirms property divergence) |
| Conditions | In silico prediction models (XLogP3-AA, topological polar surface area calculation) [1]. |
Why This Matters
Differences in lipophilicity and polarity between isomers directly impact solubility, membrane permeability, and potential for off-target interactions, which are critical factors in designing reproducible biochemical and cell-based assays.
- [1] BaseChem. (n.d.). 2-Naphthyl 4-phenylazophenyl phosphate (CAS 195455-92-6) Computational Properties. View Source
